Biotin-PEG3-SH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG3-SH, also known as Biotin-PEG-Thiol, is a compound that consists of biotin, polyethylene glycol (PEG), and a thiol group. Biotin is a bioactive molecule with a high affinity for avidin or streptavidin, making it useful in various biochemical applications. The PEG segment provides water solubility and flexibility, while the thiol group allows for specific binding to thiol-reactive groups such as maleimide, haloacetyl, or pyridyldisulfide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-PEG3-SH is synthesized by conjugating biotin to a PEG chain with a terminal thiol group. The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
- Reaction of biotin-NHS ester with a PEG derivative containing a terminal amine group to form biotin-PEG.
- Introduction of a thiol group at the terminal end of the PEG chain through a reaction with a thiolating agent such as 2-iminothiolane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps such as chromatography, and quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG3-SH undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can react with maleimide, haloacetyl, or pyridyldisulfide groups to form stable thioether bonds.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to thiols.
Common Reagents and Conditions
Maleimide: Reacts with the thiol group under mild conditions to form a stable thioether bond.
Haloacetyl Compounds: React with thiols to form thioether bonds.
Pyridyldisulfide: Reacts with thiols to form disulfide bonds.
Major Products Formed
Thioether Bonds: Formed through reactions with maleimide or haloacetyl compounds.
Disulfide Bonds: Formed through oxidation of thiols or reaction with pyridyldisulfide.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG3-SH has a wide range of applications in scientific research:
Wirkmechanismus
Biotin-PEG3-SH exerts its effects through the high affinity binding of biotin to avidin or streptavidin. This interaction is utilized in various applications such as protein purification, detection assays, and targeted delivery systems. The PEG segment provides solubility and flexibility, while the thiol group allows for specific conjugation to thiol-reactive groups, enabling the formation of stable bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG2-SH: Similar structure but with a shorter PEG chain, offering less flexibility and solubility.
Biotin-PEG4-SH: Longer PEG chain, providing greater flexibility and solubility but potentially affecting binding efficiency.
Biotin-PEG-Maleimide: Contains a maleimide group instead of a thiol, used for different conjugation strategies.
Uniqueness
Biotin-PEG3-SH is unique due to its balanced PEG chain length, providing optimal solubility and flexibility while maintaining efficient binding properties. The thiol group allows for versatile conjugation to various thiol-reactive groups, making it a valuable tool in biochemical and industrial applications .
Eigenschaften
Molekularformel |
C18H33N3O5S2 |
---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H33N3O5S2/c22-16(19-5-6-24-7-8-25-9-10-26-11-12-27)4-2-1-3-15-17-14(13-28-15)20-18(23)21-17/h14-15,17,27H,1-13H2,(H,19,22)(H2,20,21,23)/t14-,15-,17-/m0/s1 |
InChI-Schlüssel |
QTWUUKJOPWRRPP-ZOBUZTSGSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.